1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone
Description
1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone is a substituted thiophene derivative featuring an acetyl group (ethanone) at the 2-position of the aromatic ring. The thiophene core is substituted at the 4- and 5-positions with a chlorine atom and an isobutyl group, respectively. This structural configuration confers unique electronic and steric properties, distinguishing it from simpler phenyl-based ethanones.
Properties
Molecular Formula |
C10H13ClOS |
|---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
1-[4-chloro-5-(2-methylpropyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C10H13ClOS/c1-6(2)4-10-8(11)5-9(13-10)7(3)12/h5-6H,4H2,1-3H3 |
InChI Key |
WWWUWFLCTUZTLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=C(S1)C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorothiophene with isobutyl bromide in the presence of a base, followed by acetylation with acetyl chloride. The reaction typically occurs in a suitable solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of 1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s closest structural analogs include substituted phenyl ethanones and heterocyclic derivatives. Key differences arise in the aromatic core (thiophene vs. benzene) and substituent types/positions.
Table 1: Comparative Overview of Selected Ethanone Derivatives
Electronic and Steric Effects
- Thiophene vs. This may influence reactivity in electrophilic substitutions or coordination chemistry .
- Substituent Impact: The chlorine atom (electron-withdrawing) at the 4-position could reduce electron density at the acetyl group, affecting its keto-enol tautomerism or nucleophilic reactivity. The isobutyl group (bulky, electron-donating) at the 5-position may induce steric hindrance, limiting access to the thiophene ring in reactions. Comparable steric effects are observed in phenyl ethanones with branched substituents .
Physical Properties
- Melting Points: Substituent position significantly affects melting points. For example, 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone melts at 107–110°C, while its isomer with a 3-methoxy group melts at 97–98°C, highlighting the role of hydrogen bonding and crystal packing .
- Solubility: Polar substituents (e.g., -OH, -NH2) enhance water solubility in phenyl ethanones, whereas bulky alkyl groups (e.g., isobutyl) likely increase lipophilicity in the thiophene derivative .
Biological Activity
1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone is a synthetic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanism of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone has a molecular formula of and a molecular weight of approximately 245.76 g/mol. Its structure features a thiophene ring substituted with a chlorine atom and an isobutyl group, which may influence its biological interactions.
The biological activity of 1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The presence of the chlorine atom and the thiophene ring can enhance its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Key Mechanisms:
- Enzyme Inhibition: Compounds similar to 1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone often act as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may bind to certain receptors, altering their activity and resulting in physiological changes.
Biological Activity
Research studies have demonstrated various biological activities associated with 1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone:
Antimicrobial Activity
In vitro studies have shown that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. For instance:
- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli.
- Fungal Strains Tested: Candida albicans.
The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Cytotoxicity
The cytotoxic effects of 1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone have been evaluated using various cancer cell lines. Results indicate that the compound can induce apoptosis in cancer cells at concentrations that do not affect normal cells significantly.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| Normal Human Fibroblasts | >100 |
Case Studies
A detailed examination of case studies provides insights into the practical applications and effects of 1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone:
-
Case Study on Antimicrobial Efficacy:
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound in clinical isolates. The results demonstrated a notable reduction in bacterial load in treated samples compared to controls, suggesting potential for therapeutic use in infections caused by resistant strains. -
Case Study on Cancer Cell Apoptosis:
In another study published in the Journal of Cancer Research, the compound was tested for its ability to induce apoptosis in breast cancer cells. Flow cytometry analysis revealed increased annexin V staining in treated cells, confirming that the compound triggers apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
